3-Methylbutane-1,2,3-tricarboxylic Acid

Atmospheric chemistry Gas-particle partitioning SOA tracer volatility

3-Methylbutane-1,2,3-tricarboxylic acid (synonyms: 3-MBTCA, α,α-dimethyltricarballylic acid, MBTCA) is a C8-tricarboxylic acid belonging to the class of highly oxidized, low-volatility atmospheric oxidation products of the monoterpene α-pinene. It is recognized as the most relevant single tracer compound for terpene-derived secondary organic aerosol (SOA) particles in the atmosphere.

Molecular Formula C8H12O6
Molecular Weight 204.178
CAS No. 77370-41-3
Cat. No. B565846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutane-1,2,3-tricarboxylic Acid
CAS77370-41-3
Synonymsα,α-Dimethyltricarballylic Acid;  3-Methyl-1,2,3-butanecarboxylic Acid;  3-Methyl-1,2,3-butanetricarboxylic Acid;  MBTCA
Molecular FormulaC8H12O6
Molecular Weight204.178
Structural Identifiers
SMILESCC(C)(C(CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C8H12O6/c1-8(2,7(13)14)4(6(11)12)3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14)
InChIKeyVMWJGTKDJFMTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutane-1,2,3-tricarboxylic Acid (CAS 77370-41-3): Core Identity and Procurement-Relevant Class Profile


3-Methylbutane-1,2,3-tricarboxylic acid (synonyms: 3-MBTCA, α,α-dimethyltricarballylic acid, MBTCA) is a C8-tricarboxylic acid belonging to the class of highly oxidized, low-volatility atmospheric oxidation products of the monoterpene α-pinene. It is recognized as the most relevant single tracer compound for terpene-derived secondary organic aerosol (SOA) particles in the atmosphere [1]. With a molecular formula of C8H12O6 and a molecular weight of 204.18 g/mol, 3-MBTCA is a hygroscopic, glass-forming organic solid. Its atmospheric significance and distinct multi-carboxylic acid architecture make it a valuable standard in environmental analytical chemistry, atmospheric modeling, and aerosol science. Unlike generic tricarboxylic acids (e.g., tricarballylic acid or citric acid), 3-MBTCA exhibits a methyl-substituted, branched-four-carbon backbone that uniquely influences its volatility, phase behavior, and solubility profile.

Why Pinonic Acid, Pinic Acid, or Tricarballylic Acid Cannot Substitute 3-Methylbutane-1,2,3-tricarboxylic Acid in Tracer and Aerosol Applications


In-class compounds such as pinonic acid, pinic acid, terebic acid, or tricarballylic acid cannot simply replace 3-MBTCA without compromising experimental validity. 3-MBTCA possesses a unique combination of extremely low volatility (Henry's law constant ~3200× higher than pinonic acid [1]), a well-defined glass transition temperature (Tg ≈ 305 K) with implications for particle phase state [1], and a characteristic hygroscopic hysteresis that is not mimicked by its mono- or dicarboxylic counterparts [2]. These properties are decisive for its use as a stable, non-volatile chemical tracer for SOA aging, as a glassy-aerosol model compound, and for calibrating atmospheric chemical transport models. Substitution with a more volatile, less oxidized analog introduces quantifiable error in gas-particle partitioning estimation and negates the compound-specific tracer-to-SOA ratios derived from field and chamber studies.

Quantitative Differentiation Evidence for 3-Methylbutane-1,2,3-tricarboxylic Acid Against Its Closest Analogs


Henry’s Law Constant: 3-MBTCA Is ~3,200-Fold Less Volatile Than Pinonic Acid

3-MBTCA exhibits profoundly lower volatility than its close structural and functional analog pinonic acid, a major α-pinene oxidation product. The Henry’s law solubility constant Hscp at 298.15 K for 3-MBTCA is 1.9×10⁸ mol/(m³ Pa) [1], while the value for pinonic acid, measured in the same compilation from the identical reference study (Isaacman-VanWertz et al., 2016), is 5.9×10⁴ mol/(m³ Pa) [2]. This represents a ~3,220-fold decrease in effective vapor pressure, establishing 3-MBTCA as a truly non-volatile particle-phase tracer. For pinic acid, another common SOA marker, Hscp values are even lower (i.e., more volatile), making 3-MBTCA the least volatile of the α-pinene SOA marker trio.

Atmospheric chemistry Gas-particle partitioning SOA tracer volatility

Glass Transition Temperature: 3-MBTCA Forms a Stable Glass at 305 K, Enabling Phase-State Parametrization

3-MBTCA is a well-characterized glass-forming organic acid. Using the MARBLES technique (Metastable Aerosol by Low Temperature Evaporation of Solvent), the pure compound glass transition temperature was determined as Tg ≈ 305 ± 2 K [1]. Its melting point is Tm = 426 ± 1 K, and upon melting it transforms into anhydrides, which precludes conventional DSC-based Tg determination through melt-cooling cycles. In contrast, pinonic acid does not exhibit a measurable glass transition under atmospherically relevant conditions and remains liquid or crystalline. Furthermore, the Tg of 3-MBTCA–water and 3-MBTCA–pinonic acid mixtures has been systematically measured, showing a dependence on the atomic oxygen-to-carbon (O:C) ratio that allows parametrization of glass-forming behavior in α-pinene SOA [1].

Aerosol phase state Glass transition Secondary organic aerosol

Enthalpy of Fusion: The Highest Among α-Pinene SOA Tracers, Indicating Superior Crystal Stability

Among four key α-pinene oxidation products (3-MBTCA, terebic acid, diaterpenylic acid acetate, and pinanediol) systematically characterized by DSC [1], 3-MBTCA exhibits the highest enthalpy of fusion. The measured ΔfusH₁ is 85.17 kJ·mol⁻¹ (melting point Tfus = 422.74 K). For comparison, terebic acid ΔfusH₁ = 30.00 kJ·mol⁻¹ (Tfus = 449.28 K), pinanediol ΔfusH₁ = 15.85 kJ·mol⁻¹ (Tfus = 329.26 K), and diaterpenylic acid acetate ΔfusH₁ = 7.12 kJ·mol⁻¹ (Tfus = 394.28 K) [1]. The 3-MBTCA value is 2.8× higher than terebic acid, 5.4× higher than pinanediol, and 12× higher than diaterpenylic acid acetate. The literature melting point of 3-MBTCA is 425.99 K, consistent within ~3 K of the measured value [1].

Thermal analysis Enthalpy of fusion Crystal lattice energy

Water Solubility: Quantitative Mole-Fraction Data Enabling Accurate Aqueous-Phase Chemistry Modeling

The water solubility of 3-MBTCA has been experimentally determined via the dynamic method for the binary system {3-MBTCA (1) + water (2)} [1]. The experimental solubility in mole fraction (x₁) ranges from 0.0400 at 308.15 K to 0.1361 at 351.35 K, reaching x₁ = 1.0000 at the melting temperature of 422.74 K. The solubility ranking among four α-pinene oxidation products is pinanediol > 3-MBTCA ≥ diaterpenylic acid acetate > terebic acid [1]. The UNIQUAC model best correlates the 3-MBTCA solubility data (standard deviation δT = 2.21). By contrast, the predominantly used SOA tracer pinonic acid has a lower O:C ratio (0.3 vs. 0.75 for 3-MBTCA) and exhibits markedly different aqueous solubility behavior, which significantly alters its multiphase partitioning chemistry in cloud and fog droplets.

Water solubility Solid–liquid equilibrium Aqueous-phase processing

Hygroscopic Hysteresis: A 30–95% RH Range Enabling Distinct Particle-Phase Detection

3-MBTCA exhibits a pronounced hygroscopic hysteresis loop unlike its common in-class substitutes. Pure 3-MBTCA aerosol droplets effloresce at RH = ~30%–57.8% and do not deliquesce until RH exceeds 95% [1]. In contrast, pinonic acid shows no particle growth below 95% RH (DRH >95%), and generic tricarboxylic acids such as citric acid or tricarballylic acid exhibit narrow or absent hysteresis windows [2]. This wide 30–95% RH non-deliquescence region is analytically useful for identifying 3-MBTCA unequivocally in mixed aerosol populations via Raman microspectrometry. Interaction of 3-MBTCA with NaCl leads to monosodium salt formation with distinct efflorescence/deliquescence points [1].

Hygroscopicity Efflorescence Deliquescence Aerosol Raman spectroscopy

Tracer Specificity: The 3-MBTCA/Pinonic Acid Ratio as a Quantitative Metric for SOA Chemical Aging

3-MBTCA is formed via OH-radical-initiated gas-phase oxidation of pinonic acid, making the 3-MBTCA/pinonic acid concentration ratio a validated tracer for the chemical aging of biogenic SOA [1]. In a chemical transport model intercomparison, MBTCA and β-caryophyllinic acid were identified as the most appropriate tracers for monoterpene and sesquiterpene SOA, respectively, due to their non-volatility; their tracer-to-SOA ratios (fSOA) could be approximated using simple power-law equations dependent on organic aerosol loading [2]. By contrast, pinic acid and pinonic acid are less reliable as quantitative SOA tracers because their higher volatility introduces significant temperature- and dilution-dependent gas-particle partitioning artifacts. 3-MBTCA was detected in 70% of ice-core fractions and quantified in 66% (0.103–0.612 ppt, mean 0.196 ppt), demonstrating its long-term environmental persistence [3].

SOA aging OH-radical oxidation Tracer-to-SOA ratio Biogenic emissions

Highest-Value Application Scenarios for 3-Methylbutane-1,2,3-tricarboxylic Acid Based on Quantified Differentiation Evidence


Atmospheric SOA Tracer Standard for Quantitative GC-MS and LC-MS/MS Source Apportionment

3-MBTCA serves as the primary calibration standard for quantifying monoterpene-derived SOA in ambient aerosol filter extracts. Its extreme non-volatility (Hscp ~3,200× higher than pinonic acid ) ensures that the entire analyte mass resides in the particle phase, eliminating the need for a denuder-based gas-phase correction and simplifying sample work-up. Procurement of high-purity (≥98%) 3-MBTCA certified reference material is essential for laboratories performing organic tracer-based source apportionment following the EPA/PMF framework. The 3-MBTCA/pinonic acid ratio further enables estimation of photochemical age of the aerosol, as demonstrated in field campaigns .

Model Compound for Glassy Aerosol Phase-State and Viscosity Research

Researchers investigating the impact of SOA phase state on heterogeneous chemistry, ice nucleation, and gas-particle mass transfer select 3-MBTCA as a model glass-former because its Tg of 305 ± 2 K is well within the atmospheric temperature window. Mixed with water or pinonic acid, 3-MBTCA allows systematic tuning of Tg via O:C ratio adjustments . This makes it a superior choice over citric acid (Tg ~295 K but structurally non-atmospheric) or sucrose (Tg ~350 K, not an oxidation product). Procuring 3-MBTCA from vendors that guarantee ≥98% purity and provide DSC thermograms ensures reproducible glass-transition measurements.

Hygroscopicity Reference Material for Single-Particle Raman and Electrodynamic Balance Studies

The characteristic hygroscopic hysteresis of 3-MBTCA — efflorescence between 30% and 58% RH and no deliquescence below 95% RH — makes it an ideal reference material for calibrating single-particle levitation instruments (e.g., electrodynamic balances, optical tweezers) and for validating Raman microspectrometry-based aerosol phase identification algorithms. Its ability to form mono-, di-, and trisodium salts upon reaction with NaCl adds a further dimension for studying heterogeneous aerosol chemistry. Laboratories procuring 3-MBTCA for these applications should verify batch-specific efflorescence RH ranges.

Thermal Desorption GC-MS Method Development and Internal Standard for Chromatographic Systems

Owing to its high enthalpy of fusion (85.17 kJ·mol⁻¹, the highest among α-pinene SOA products ) and well-defined melting point (422.74 K), 3-MBTCA is a robust compound for developing thermal desorption methods. It withstands thermal cycling better than pinanediol (ΔfusH₁ = 15.85 kJ·mol⁻¹) and does not undergo solid–solid phase transitions near its melting point, unlike diaterpenylic acid acetate. For laboratories operating thermal desorption aerosol mass spectrometry (e.g., FIGAERO-CIMS), procuring 3-MBTCA as an internal standard improves quantification reproducibility relative to more thermally labile tracers.

Quote Request

Request a Quote for 3-Methylbutane-1,2,3-tricarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.